molecular formula C2H3ClF3NO2S B1282899 N-(2,2,2-trifluoroethyl)sulfamoyl chloride CAS No. 104468-11-3

N-(2,2,2-trifluoroethyl)sulfamoyl chloride

Cat. No.: B1282899
CAS No.: 104468-11-3
M. Wt: 197.56 g/mol
InChI Key: BTVKOACBNWGEHL-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)sulfamoyl chloride: is a synthetic chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2-NH2). This compound is widely used in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)sulfamoyl chloride typically involves the reaction of 2,2,2-trifluoroethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,2-trifluoroethylamine+chlorosulfonic acidN-(2,2,2-trifluoroethyl)sulfamoyl chloride+HCl\text{2,2,2-trifluoroethylamine} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2,2,2-trifluoroethylamine+chlorosulfonic acid→N-(2,2,2-trifluoroethyl)sulfamoyl chloride+HCl

The reaction is typically conducted at low temperatures to prevent the decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoroethyl)sulfamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,2,2-trifluoroethyl)sulfamoyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonamide group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules .

Comparison with Similar Compounds

  • N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
  • 2,2,2-trifluoroethylsulfamoyl chloride

Comparison: N-(2,2,2-trifluoroethyl)sulfamoyl chloride is unique due to its specific reactivity and the presence of the trifluoroethyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers higher reactivity and selectivity in certain chemical reactions, making it a valuable reagent in various applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF3NO2S/c3-10(8,9)7-1-2(4,5)6/h7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVKOACBNWGEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544553
Record name (2,2,2-Trifluoroethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104468-11-3
Record name (2,2,2-Trifluoroethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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